4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Description
4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a phenyl group at position 4 and a benzamide moiety at position 2. The benzamide is further modified with a tert-butyl group at the para position of the benzene ring. The tert-butyl group introduces significant hydrophobicity and steric bulk, which may influence solubility, metabolic stability, and target binding compared to other substituents.
Properties
IUPAC Name |
4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-19(2,3)15-11-9-14(10-12-15)18(23)20-17-16(21-24-22-17)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJUASBJMLKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as nitriles and hydrazides under acidic or basic conditions.
Attachment of the phenyl group:
Formation of the benzamide core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with a tert-butylamine.
Final coupling: The final step involves coupling the benzamide core with the phenyl-1,2,5-oxadiazole moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Structural Features:
- Benzamide Substituent (R1): The tert-butyl group distinguishes the target compound from analogues bearing electron-withdrawing (e.g., nitro, trifluoromethyl) or smaller alkyl/aryl groups (e.g., methyl, fluoro).
- Oxadiazole Substituent (R2): The phenyl group at position 4 of the oxadiazole contrasts with nitrophenyl, chlorophenyl, or aminophenyl groups in other derivatives.
Table 1: Comparative Analysis of Selected Analogues
*Molecular weight inferred from for a related dimethoxyphenyl analogue.
Key Observations:
- Melting Points: Nitro-substituted derivatives (e.g., 41, 44) exhibit higher melting points (147–179°C) due to stronger intermolecular interactions, whereas methyl or fluoro substituents (e.g., 42, 45) lower melting points .
- Synthetic Routes: Most analogues are synthesized via nucleophilic acyl substitution between oxadiazol-3-amine precursors and acyl chlorides, using NaH in DMF as a base .
Biological Activity
4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.3731 g/mol
- CAS Number : 880791-94-6
The biological activity of 4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be attributed to its structural features that allow interaction with various biological targets. The oxadiazole ring is known for its role in modulating biological responses through:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties often exhibit inhibitory effects on enzymes involved in inflammation and cancer pathways.
- Antioxidant Properties : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro and in vivo models. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress markers. |
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of several oxadiazole derivatives, including 4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. The compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In a recent investigation on inflammatory responses, this compound demonstrated a notable reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may modulate inflammatory pathways effectively .
Antioxidant Properties
A comparative study highlighted the antioxidant capacity of 4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide against standard antioxidants like ascorbic acid and Trolox. The compound exhibited a higher DPPH radical scavenging activity, indicating its potential use as a natural antioxidant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
